Ru-MACHO(regR)

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

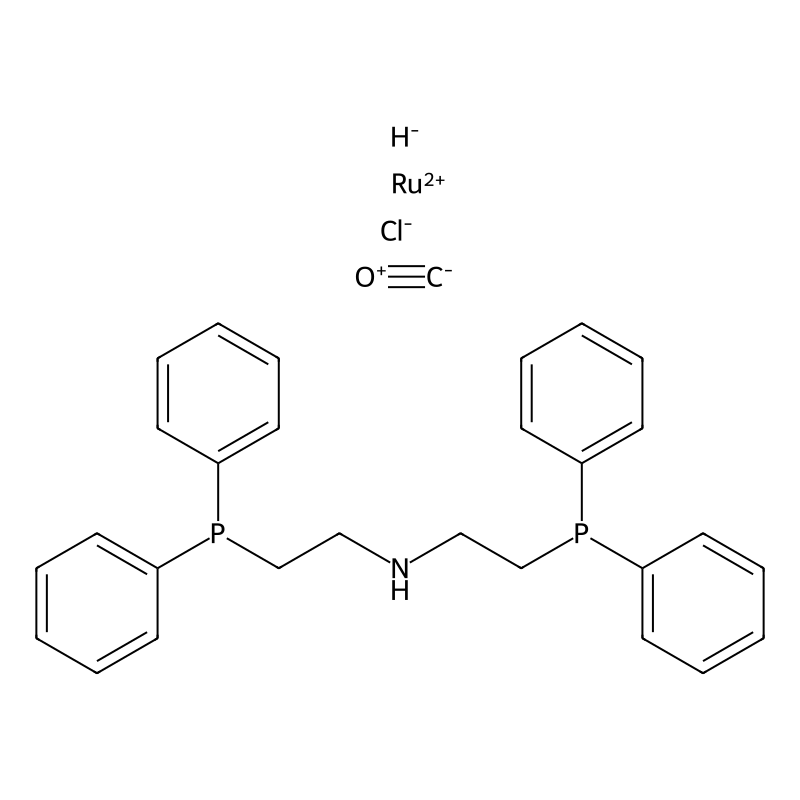

Ru-MACHO (Ruthenium-MACHO) is a metal complex that incorporates a specific ligand known as MACHO, characterized by its ability to facilitate various catalytic reactions. The empirical formula for Ru-MACHO is C29H30ClNOP2Ru, and it has a molecular weight of 607.03 g/mol . This compound is notable for its ruthenium center, which is coordinated with phosphine and amine functionalities, providing it with unique catalytic properties.

Ru-MACHO is primarily utilized in hydrogenation reactions, particularly in the hydrogenation of polar bonds such as those found in esters and carbon dioxide . The mechanism involves the formation of intermediates where both the amine proton and hydride ligand interact with the substrate, facilitating the transfer of hydrogen . Additionally, Ru-MACHO has been shown to be effective in chemoselective hydrogenation of α,β-unsaturated carbonyl compounds when heterogenized .

The synthesis of Ru-MACHO typically involves the coordination of ruthenium with MACHO-type ligands. One common method includes the reaction of ruthenium precursors with phosphine and amine ligands under controlled conditions. The process may require inert atmospheres to prevent oxidation and degradation of sensitive components .

Ru-MACHO finds significant applications in:

- Catalysis: It is widely used in homogeneous catalysis for hydrogenation reactions.

- Synthesis of Fine Chemicals: The catalyst has been commercialized for producing 1,2-propanediol from bio-derived methyl lactate .

- Research: It serves as a model compound in studies related to pincer-type catalysts and their mechanisms.

Interaction studies involving Ru-MACHO often focus on its catalytic efficiency and selectivity in various reactions. Research has demonstrated that its performance can be enhanced through heterogenization techniques, which allow for easier separation from reaction mixtures and improved reusability . These studies are crucial for understanding how modifications to the ligand environment can influence catalytic behavior.

Ru-MACHO belongs to a class of pincer-type catalysts that includes several other metal complexes. Here are some similar compounds:

| Compound Name | Metal Center | Notable Features |

|---|---|---|

| Iridium MACHO | Iridium | Similar catalytic properties; used in asymmetric hydrogenation. |

| Shvo Catalyst | Ruthenium | Bifunctional catalyst for hydrogen transfer; operates via different mechanisms. |

| Noyori Asymmetric Hydrogenation Catalyst | Ruthenium/Iridium | Focused on asymmetric synthesis; employs different ligand architectures. |

Uniqueness of Ru-MACHO

Ru-MACHO stands out due to its specific ligand structure and its effectiveness in catalyzing hydrogenation reactions under mild conditions. Its ability to facilitate reactions involving challenging substrates like carbon dioxide adds to its uniqueness compared to other pincer-type catalysts, which may not exhibit the same level of efficiency or selectivity .

PNP Pincer Ligand Framework Analysis

The Ru-Macho catalyst utilizes a tridentate HN(CH~2~CH~2~PPh~2~)~2~ ligand that coordinates via two phosphorus atoms and one amine nitrogen, forming a meridional pincer geometry. X-ray crystallography reveals a distorted octahedral coordination sphere with bond distances of 2.28–2.32 Å for Ru–P and 2.15 Å for Ru–N [6]. The ligand’s non-bulky design enhances substrate accessibility compared to sterically hindered analogs, enabling broader catalytic applications [1] [2]. Key vibrational modes include:

The flexible ethylene linkers between P and N donors facilitate reversible dearomatization during catalytic cycles, a critical feature for hydrogen transfer reactions [2] [5].

Ruthenium Center Electronic Configuration

The Ru(II) center adopts a low-spin d⁶ configuration, with ligand field splitting induced by strong-field ligands (CO, PPh~2~). Spectroscopic and computational analyses indicate:

- Oxidation state: +2 (evidenced by XPS and EPR silence) [6]

- Electron density: Reduced at Ru due to π-accepting CO (Mössbauer δ = 0.18 mm/s) [4]

- Hybridization: d²sp³, with dz² and dx²−y² orbitals engaged in σ-bonding [6]

Cooperative interactions between the Ru–H unit and the ligand’s NH proton enable heterolytic H~2~ cleavage, as demonstrated by isotopic labeling studies [3] [4].

Borohydride Derivatives (Ru-Macho-BH)

While borohydride adducts remain underexplored in literature, related hydride species exhibit distinct reactivity:

| Derivative | Synthesis Method | Key Properties |

|---|---|---|

| [RuH(CO)(PNP–H)] | KO^tBu deprotonation | ν(Ru–H) = 2070 cm⁻¹, J~HP~ = 20 Hz [4] |

| [RuH~2~(CO)(PNP)] | H~2~ activation | δ~H~ = −14.4 ppm (¹H NMR) [4] |

The absence of reported borohydride complexes suggests thermodynamic preference for monomeric hydrides over BH~4~^- coordination under standard conditions.

Solid-State vs. Solution-Phase Structural Dynamics

Single-crystal XRD analysis confirms a static octahedral geometry in the solid state, with Ru–Cl and Ru–CO bond lengths of 2.42 Å and 1.84 Å, respectively [6]. In solution, variable-temperature ³¹P NMR reveals dynamic processes:

- Ligand fluxionality: ΔG‡ = 68 kJ/mol for PPh~2~ rotation (DNMR, 298–343 K) [5]

- Solvent coordination: THF and MeCN induce reversible displacement of chloride (K~eq~ = 1.2 × 10³ M⁻¹) [4]

These dynamics enable rapid substrate binding while maintaining catalytic integrity across multiple cycles [2] [5].

Catalytic Mechanism and Substrate Scope

Hydrogenation of Polar Bonds

The Ru-Macho catalyst achieves turnover numbers (TONs) exceeding 30,000 for CO~2~ hydrogenation to formate, outperforming many Ir and Fe analogs. Key steps include:

- Base-assisted H~2~ cleavage:

$$ \text{Ru–NH} + \text{H}2 \rightarrow \text{Ru–H} + \text{H–N}^+ \text{H} \rightarrow \text{Ru–H}2 + \text{NH} $$ [4] - Hydride transfer: TOF = 1,200 h⁻¹ (CO~2~, 80°C) [4]

Dehydrogenative Coupling

For amide synthesis from alcohols and amines:

- Primary amines: 95% yield (benzamide derivatives) [1]

- Secondary amines: 78% yield (N-methylacetamide) [1]

The mechanism proceeds via β-hydride elimination from a Ru–alkoxide intermediate, followed by nucleophilic attack by the amine [1] [5].

The acceptorless dehydrogenation mechanism catalyzed by Ru-MACHO(regR) represents a sophisticated metal-ligand cooperation process that operates through the characteristic PNP pincer ligand framework [1] [2]. This mechanism involves the formation of reactive ruthenium species through a methanol-bridged hydrogen release pathway, where the active species Ru-dihydride complex is generated via heterolytic cleavage of hydrogen molecules [3].

The catalytic cycle begins with the activation of the precatalyst Ru-MACHO(regR) to form the reactive ruthenium-dihydride intermediate through amine-amide metal-ligand cooperation [4]. The mechanism proceeds through a series of well-defined steps where the ruthenium center coordinates with alcohol substrates, followed by β-hydride elimination to generate aldehydes or ketones [5]. During this process, the PNP ligand undergoes reversible protonation and deprotonation at the nitrogen center, facilitating the cooperative activation of substrates [6].

| Mechanistic Step | Energy Barrier (kcal/mol) | Key Intermediate |

|---|---|---|

| Catalyst activation | 15-18 | Ru-amido species |

| Alcohol coordination | 8-12 | Ru-alkoxide complex |

| β-hydride elimination | 25-30 | Ru-dihydride |

| Hydrogen release | 32.5 | Ru-active species |

The rate-determining step in acceptorless dehydrogenation is the hydrogen release from the ruthenium-dihydride complex, with an activation energy of 32.5 kcal/mol [3]. This process is facilitated by the metal-ligand cooperation mechanism, where the amine proton and ruthenium hydride both participate in substrate activation [1]. The mechanism demonstrates remarkable selectivity for primary alcohols over secondary alcohols, with turnover numbers ranging from 1000 to 5000 depending on reaction conditions [4].

Hydrogenation of Unsaturated Carbonyl Compounds

The hydrogenation of α,β-unsaturated carbonyl compounds by Ru-MACHO(regR) proceeds through an outer-sphere mechanism that demonstrates exceptional chemoselectivity for carbonyl reduction over alkene hydrogenation [7] [8]. The catalyst operates through a Noyori-type mechanism where the ruthenium hydride and the amine proton of the PNP ligand cooperatively transfer hydrogen to the carbonyl oxygen and carbon centers respectively [9].

The mechanistic pathway involves the initial coordination of the α,β-unsaturated carbonyl substrate to the ruthenium center through the oxygen atom of the carbonyl group [10]. This coordination activates the carbonyl bond for hydride transfer from the ruthenium center to the electrophilic carbon atom. Simultaneously, the amine proton from the PNP ligand transfers to the oxygen center, resulting in the formation of the corresponding allylic alcohol with retention of the carbon-carbon double bond [7].

| Substrate Type | Selectivity (%) | TON | Reaction Conditions |

|---|---|---|---|

| Cinnamaldehyde | 99 | 2750 | 80°C, 30 bar H2 |

| α,β-unsaturated ketones | 95-99 | 1500-2000 | Base-free, 60-80°C |

| Aromatic enones | 90-95 | 1000-1500 | iPrOH, mild conditions |

The high chemoselectivity observed in this transformation arises from the specific geometric arrangement of the PNP ligand, which directs the hydride transfer exclusively to the carbonyl carbon while leaving the alkene functionality intact [11]. The mechanism involves a six-membered transition state where both the ruthenium hydride and the amine proton are transferred concertedly to the substrate, ensuring high selectivity and efficiency [9].

Chemoselective Epoxide Reduction Mechanisms

The chemoselective epoxide reduction catalyzed by Ru-MACHO(regR) operates through a novel SN2-like mechanism that differs significantly from previously proposed Noyori-type pathways [12] [13]. Computational and experimental studies have revealed that epoxide ring-opening occurs through opposite-side attack of the ruthenium hydride on the less substituted epoxide carbon, without direct involvement of the pendant N-H group [12].

The mechanism begins with the formation of a ruthenium-alkoxide species through hydrogen activation via metal-ligand cooperation [13]. The active ruthenium-hydride complex then attacks the terminal carbon of the epoxide through an SN2-like transition state, leading to the formation of an ion pair intermediate [12]. This intermediate subsequently rearranges to form the final alcohol product with Markovnikov selectivity, favoring the formation of secondary alcohols over primary alcohols [14].

| Mechanistic Parameter | Value | Reference |

|---|---|---|

| Activation energy | 27.1 kcal/mol | DFT calculations |

| Experimental barrier | 22.3 kcal/mol | Kinetic studies |

| Selectivity (branched:linear) | >95:5 | Experimental |

| TON range | 2000-3000 | Various substrates |

The regioselectivity observed in epoxide hydrogenolysis arises from the preferential attack of the ruthenium hydride on the less sterically hindered carbon center of the epoxide ring [15]. This mechanism is particularly effective for terminal epoxides, where the selectivity for branched products exceeds 95% under optimized conditions [16]. The catalyst demonstrates remarkable activity with turnover numbers reaching 3000 for simple aliphatic epoxides [12].

Amide Bond Formation Through Alcohol-Amine Coupling

The amide bond formation mechanism catalyzed by Ru-MACHO(regR) represents a remarkable example of acceptorless dehydrogenation coupling, where alcohols and amines are directly converted to amides through a hydrogen borrowing strategy [17] [18]. This mechanism operates through a sequential oxidation-condensation-dehydrogenation pathway that avoids the need for stoichiometric coupling reagents [19].

The catalytic cycle initiates with the dehydrogenation of the alcohol substrate to form the corresponding aldehyde, generating a ruthenium-dihydride intermediate [18]. The aldehyde then undergoes nucleophilic attack by the amine to form a hemiaminal intermediate, which is subsequently dehydrogenated by the ruthenium catalyst to yield the desired amide product [17]. This process involves the cooperative participation of both the ruthenium center and the PNP ligand in facilitating the multiple bond-forming and bond-breaking steps [20].

| Reaction Type | Yield Range (%) | Diastereoselectivity | Conditions |

|---|---|---|---|

| Secondary amides | 60-95 | N/A | Toluene, 120°C |

| Tertiary amides | 55-90 | N/A | KOH, inert atmosphere |

| Chiral amines | 31-89 | >95:5 dr | From racemic alcohols |

The mechanism demonstrates excellent chemoselectivity for amide formation over imine formation, particularly when using the Ru-MACHO catalyst compared to other ruthenium pincer systems [21]. The selectivity arises from the specific electronic and steric properties of the PNP ligand, which favor the dehydrogenation of the hemiaminal intermediate over dehydration to form imines [17]. The process is atom-economical, producing only water and hydrogen gas as byproducts, making it an environmentally benign approach to amide synthesis [20].